N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.121512110 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
One study focused on the design and synthesis of an indole acetamide derivative, highlighting its potential anti-inflammatory activity through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. This research underscores the compound's utility in exploring new anti-inflammatory drugs (F. H. Al-Ostoot et al., 2020).
Selective Inhibition of Inducible Nitric-oxide Synthase
Another study presented N-(3-(Aminomethyl)benzyl)acetamidine (1400W) as a highly selective and potent inhibitor of human inducible nitric-oxide synthase (iNOS), suggesting its significance in conditions where iNOS plays a role (E. Garvey et al., 1997).
Antimicrobial and Antibacterial Evaluation
The green synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus showcase the compound's promise in antimicrobial activities. This work emphasizes the potential for developing new antimicrobial agents (N. Rezki, 2016).
Corrosion Inhibition
Research into long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has shown these compounds to be effective corrosion inhibitors. This application is significant for materials science, offering solutions to corrosion problems in various industrial sectors (A. Yıldırım & M. Çetin, 2008).
Fluorescence Sensing of Metal Ions
A study on the synthesis of 5-hydroxy benzo[g]indoles from cyanoacetamide derivatives for fluorescence “Turn-off” sensing of Fe(III) ions opens avenues in chemical sensing and environmental monitoring. The ability to detect metal ions with high sensitivity is crucial for environmental protection and industrial applications (Subhendu Maity et al., 2015).
Ligand-Protein Interactions
Investigations into bioactive benzothiazolinone acetamide analogs have provided insights into ligand-protein interactions, potentially aiding in the design of drugs with specific target affinities. This research highlights the compound's relevance in drug discovery and development (Y. Mary et al., 2020).
Mechanism of Action
Future Directions
The future directions for “N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds. It is also a promising candidate for further investigation due to its stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir .
Properties
IUPAC Name |
N-benzyl-2-(3-cyanoindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c19-10-15-12-21(17-9-5-4-8-16(15)17)13-18(22)20-11-14-6-2-1-3-7-14/h1-9,12H,11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHATXQMGBFITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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